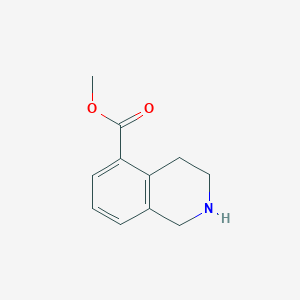

Benzyl 3-phenylpiperazine-1-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photocarboxylation in Synthesis

Photocarboxylation of benzylic C–H bonds with CO2, a challenging transformation, has been reported using a visible-light-mediated process. This method carboxylates benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions. Notably, this process has been successfully used for synthesizing several drugs, demonstrating its utility in pharmaceutical synthesis (Meng et al., 2019).

Nickel-Catalyzed Carboxylation

The Ni-catalyzed carboxylation of benzyl halides with CO2 under mild conditions, like atmospheric CO2 pressure, represents a user-friendly and operationally simple method for assembling phenylacetic acids. This technique does not require well-defined and sensitive organometallic reagents, which makes it advantageous for practical applications (León et al., 2013).

Radiopharmaceutical Applications

Benzyl 3-phenylpiperazine-1-carboxylate derivatives have been studied for their potential in adrenal and myocardial imaging. The benzene portion of the molecule facilitates direct electrophilic radioiodination under mild conditions. This process results in compounds with high uptake in both the heart and adrenals, suggesting their potential use in medical imaging (Hanson, 1982).

Electrocatalytic Carboxylation in Ionic Liquids

Studies on the electrocarboxylation of benzyl chloride in CO2-saturated ionic liquids have shown significant electrocatalytic effects, with silver electrodes enhancing the reduction of benzyl chloride. This method yielded phenylacetic acid with high efficiency, highlighting its potential in green chemistry and industrial applications (Niu et al., 2009).

Synthesis of Benzyl Esters

Benzyl esters can be synthesized using 2-benzyloxy-1-methylpyridinium triflate. This method allows for the creation of benzyl esters from various substrates, including amino acid and sugar derivatives, which can be important in the synthesis of complex organic molecules (Tummatorn et al., 2007).

Mécanisme D'action

Target of Action

Benzyl 3-phenylpiperazine-1-carboxylate is a derivative of piperazine. Piperazine derivatives, such as Benzylpiperazine (BZP), have been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems . These receptor systems play crucial roles in mood regulation, reward, and motor function.

Mode of Action

The compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

The affected pathways primarily involve the serotonergic and dopaminergic systems. The increased activation of these systems can lead to downstream effects such as mood elevation, increased energy, and heightened alertness .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be similar to those of BZP, given their structural similarity. BZP is known to have euphoriant and stimulant properties . Therefore, Benzyl 3-phenylpiperazine-1-carboxylate might also produce similar effects.

Propriétés

IUPAC Name |

benzyl 3-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-17(13-20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMXJIJBQZQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587591 | |

| Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-phenylpiperazine-1-carboxylate | |

CAS RN |

912763-24-7 | |

| Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)

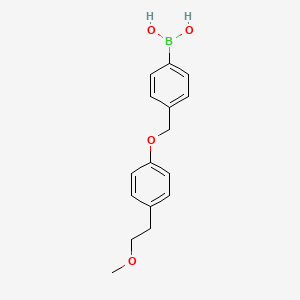

![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)

![tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1602509.png)